molecular formula C8H12N2O3 B15324756 2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole

2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole

Cat. No.: B15324756
M. Wt: 184.19 g/mol
InChI Key: PMEXPOFYSULTEQ-UHFFFAOYSA-N
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Description

2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethoxycyclobutanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxadiazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles with different functional groups.

Scientific Research Applications

2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethoxy-2-butanone
  • 3,3-Dimethyl-1-butanol
  • 4,4-Dimethoxy-2-butanone

Uniqueness

2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole is unique due to the presence of both the dimethoxycyclobutyl group and the oxadiazole ring. This combination imparts distinct chemical properties and potential applications that are not found in similar compounds. For example, the oxadiazole ring provides stability and reactivity, while the dimethoxycyclobutyl group can enhance solubility and bioavailability.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole

InChI

InChI=1S/C8H12N2O3/c1-11-8(12-2)3-6(4-8)7-10-9-5-13-7/h5-6H,3-4H2,1-2H3

InChI Key

PMEXPOFYSULTEQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(C1)C2=NN=CO2)OC

Origin of Product

United States

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